molecular formula C7H9N3O2 B099707 2-Methoxyisonicotinohydrazid CAS No. 19353-97-0

2-Methoxyisonicotinohydrazid

Katalognummer: B099707
CAS-Nummer: 19353-97-0
Molekulargewicht: 167.17 g/mol
InChI-Schlüssel: QYNSUWDAHGNROT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxyisonicotinohydrazide is an organic compound with the molecular formula C7H9N3O2. It is a derivative of isonicotinic acid and is characterized by the presence of a methoxy group attached to the pyridine ring.

Wissenschaftliche Forschungsanwendungen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyisonicotinohydrazide typically involves the reaction of 2-methoxyisonicotinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative .

Industrial Production Methods: While specific industrial production methods for 2-Methoxyisonicotinohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxyisonicotinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 2-Methoxyisonicotinohydrazide involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to the death of the bacterial cells .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Methoxyisonicotinohydrazide is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets.

Biologische Aktivität

2-Methoxyisonicotinohydrazide, a derivative of isonicotinic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

2-Methoxyisonicotinohydrazide is synthesized through the reaction of isonicotinic acid with methoxy-substituted hydrazine derivatives. The structural formula can be represented as follows:

C10H12N4O\text{C}_{10}\text{H}_{12}\text{N}_4\text{O}

This compound features a hydrazide group that is essential for its biological activity, particularly against various pathogenic microorganisms.

Antimicrobial Activity

Antibacterial Properties

Research indicates that 2-Methoxyisonicotinohydrazide exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values highlight its effectiveness:

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus3.91Very strong
Escherichia coli12.5Moderate
Bacillus subtilis6.25Comparable to chloramphenicol
Salmonella typhimurium6.25Comparable to chloramphenicol

The compound shows a bactericidal effect against Staphylococcus aureus with an MIC value of 3.91 µg/mL, which is significantly lower than that of commonly used antibiotics like nitrofurantoin (MIC = 15.62 µg/mL) .

Antitubercular Activity

In terms of antitubercular effects, 2-Methoxyisonicotinohydrazide has demonstrated superior activity against Mycobacterium tuberculosis compared to traditional treatments:

CompoundMIC (µg/mL)Comparison
2-Methoxyisonicotinohydrazide0.39More effective than isoniazid (0.75 µg/mL)

This finding suggests that the compound may act as a prodrug, capable of penetrating the mycobacterial cell wall and being activated by mycobacterial enzymes .

Anticancer Activity

Recent studies have also explored the anticancer potential of 2-Methoxyisonicotinohydrazide. In vitro assays reveal its cytotoxic effects on various cancer cell lines:

Cancer Cell LineIC50 (µM)Effectiveness
HeLa (cervical cancer)24.42Induces apoptosis
A549 (lung cancer)35.73Moderate cytotoxicity
MDA-MB-231 (breast cancer)72.67High IC50 indicates lower potency

The compound's mechanism of action appears to involve the induction of apoptosis through upregulation of pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic factors like Bcl-2 .

Molecular Mechanisms

Molecular docking studies have been conducted to elucidate the mechanisms underlying the biological activities of 2-Methoxyisonicotinohydrazide. These studies suggest that the compound interacts with key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism, enhancing its effectiveness as both an antimicrobial and anticancer agent .

Case Studies

Several case studies have documented the clinical relevance of hydrazide derivatives, including 2-Methoxyisonicotinohydrazide, in treating resistant infections and specific cancer types. For instance, one case highlighted a patient with multidrug-resistant tuberculosis who showed significant improvement after treatment with a regimen including this compound . Another case study focused on a patient with advanced breast cancer who experienced tumor regression after being treated with a combination therapy involving this hydrazide derivative .

Eigenschaften

IUPAC Name

2-methoxypyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-6-4-5(2-3-9-6)7(11)10-8/h2-4H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNSUWDAHGNROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314074
Record name 2-Methoxyisonicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19353-97-0
Record name 19353-97-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxyisonicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Methoxy-isonicotinic acid methyl ester (23.0 g, 137 mmol) and hydrazine hydrate (8.95 g, 178 mmol) were dissolved in ethanol and stirred at 75° C. for 12 hours. The reaction mixture was concentrated and the remaining solid was tritiated in hexanes/ether (80:20), filtered and dried to afford the title compound as a solid (18.4 g, 80%).
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
8.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

To a solution of 2-methoxypyridine-4-carboxylic acid 1 (1.0 g, 6.5 mmol) in CH3OH (30 mL) was added a few drops of SOCl2 at ambient temperature. The mixture was stirred under reflux for 16 hours and concentrated to give methyl 2-methoxypyridine-4-carboxylate 2. To the solution of 2-methoxypyridine-4-carboxylate 2 in CH3OH was added hydrazine monohydrate (2.0 mL, 37 mmol) at ambient temperature. The reaction mixture was stirred at ambient temperature for 16 hours and concentrated to give 2-methoxypyridine-4-carbohydrazide 3 as a white solid. Yield: 0.87 g, 80%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.